[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride
Description
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride (CAS: 1423029-52-0) is a substituted phenylmethanamine derivative featuring a bulky 2-methylbutan-2-yl (tert-pentyl) group at the para position of the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in medicinal chemistry for the synthesis of bioactive molecules targeting central nervous system (CNS) receptors .
Properties
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNAJAXFURBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific receptors and enzymes, modulating their activity and affecting biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby altering the rate of biochemical reactions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. The compound may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s activity and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to specific proteins or accumulate in certain cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s localization and activity within cells.
Biological Activity
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is an organic compound classified as an amine. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a phenyl ring substituted with a 2-methylbutan-2-yl group and a methanamine moiety. This substitution pattern is crucial for its biological activity, influencing its interaction with enzymes and receptors within cellular systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : The compound interacts with several enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to specific receptors, affecting signal transduction processes within cells.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL .
- Inhibition of Viral Replication : Research into related compounds has shown potential in inhibiting viral pathogens. For example, certain derivatives exhibit inhibitory activity against viruses like MERS-CoV, suggesting that this compound could have similar antiviral properties .
- Cytotoxicity Studies : Evaluations of cytotoxic effects indicate that this compound does not exhibit significant toxicity at certain concentrations, making it a candidate for further development in therapeutic contexts .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules and polymers, facilitating advancements in materials science and chemical engineering.
Biology
- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes and proteins, making it valuable for studying enzyme kinetics and inhibition mechanisms. For instance, it may act as an inhibitor or activator for enzymes involved in neurotransmitter metabolism, providing insights into neurological processes.
- Cell Signaling Pathways : Research indicates that this compound can modulate cell signaling pathways by binding to specific receptors. This property is essential for understanding cellular responses to external stimuli and could lead to discoveries in cellular biology and pharmacology.
Medicine
- Therapeutic Potential : Preliminary studies suggest that [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride may exhibit anti-inflammatory and analgesic properties. Investigating its effects on pain pathways could lead to new treatments for chronic pain conditions.
- Drug Development : The compound's ability to interact with biological targets positions it as a candidate for drug development, particularly in creating new pharmaceuticals aimed at neurological disorders.
Industry
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride with six analogous phenylmethanamine derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| [4-(2-Methylbutan-2-yl)phenyl]methanamine HCl | 2-Methylbutan-2-yl | C₁₂H₁₈ClN | 225.73* | High lipophilicity due to bulky tert-pentyl group; used in CNS drug synthesis . |
| [4-(Methylsulfinyl)phenyl]methanamine HCl (2k) | Methylsulfinyl | C₈H₁₀ClNOS | 203.52 | Polar sulfinyl group enhances solubility in polar solvents (e.g., methanol-d4) . |
| [4-(Ethylsulfonyl)phenyl]methanamine HCl | Ethylsulfonyl | C₉H₁₄ClNO₂S | 235.52 | Sulfonyl group increases metabolic stability; industrial applications . |
| [4-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl | Propargyl ether | C₁₀H₁₂ClNO | 197.66 | Alkyne moiety enables click chemistry applications . |
| [3-(4-Methylphenyl)phenyl]methanamine HCl | Biphenyl with 4-methyl | C₁₄H₁₆ClN | 233.45 | Extended aromatic system improves binding to hydrophobic enzyme pockets . |
| 4-(Difluoromethoxy)phenylmethanamine HCl | Difluoromethoxy and phenyl | C₁₄H₁₄ClF₂NO | 285.72 | Fluorine atoms enhance bioavailability and CNS penetration . |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl | Pyrazole | C₁₀H₁₂ClN₃ | 209.45 | Heterocyclic group facilitates interactions with kinase targets . |
*Calculated based on molecular formula.
Key Structural and Functional Differences
Lipophilicity : The tert-pentyl group in the target compound confers greater lipophilicity compared to polar substituents like methylsulfinyl (2k) or ethylsulfonyl . This property is critical for blood-brain barrier penetration in CNS therapeutics.
Metabolic Stability : Sulfonyl (e.g., 2k, 15) and difluoromethoxy (16) groups improve resistance to oxidative metabolism, whereas the tert-pentyl group may slow hepatic clearance due to steric hindrance .
Synthetic Utility : Propargyl ether (7) and pyrazole (20) substituents enable modular functionalization via click chemistry or heterocyclic coupling, respectively .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [4-(2-methylbutan-2-yl)phenyl]methanamine hydrochloride typically involves two key steps:
- Step 1: Introduction of the 2-methylbutan-2-yl substituent at the para position of the phenyl ring.
- Step 2: Installation of the methanamine group (–CH2NH2) on the benzyl position, followed by conversion to the hydrochloride salt.
The synthetic route often starts from a substituted phenyl precursor, which undergoes alkylation or Friedel-Crafts type alkylation to introduce the bulky alkyl group, followed by functional group transformations to introduce the amine.
Alkylation of the Phenyl Ring
- The para-substituted 2-methylbutan-2-yl group can be introduced via Friedel-Crafts alkylation of benzene or a benzyl precursor using 2-methyl-2-butanol or its corresponding carbocation generated by Lewis acid catalysis (e.g., AlCl3).
- Reaction conditions generally involve anhydrous solvents such as dichloromethane or chloroform, with temperature control to avoid polyalkylation.
- The bulky tertiary alkyl group stabilizes the carbocation intermediate, favoring para substitution.
2.2 Alternative Alkylation via Alkyl Halides
- Alkylation can also be achieved by nucleophilic aromatic substitution or transition-metal catalyzed coupling using 1-bromo-2-methylbutane or similar alkyl halides.
- Catalysts such as palladium complexes or copper salts may be employed.
- Polar aprotic solvents like DMF or DMSO are preferred to enhance nucleophilicity.
Introduction of the Methanamine Group
3.1 Reduction of Benzyl Nitriles or Benzyl Halides
- The benzylamine moiety is often introduced by reduction of a benzyl nitrile or displacement of benzyl halide with ammonia or azide followed by reduction.
- For example, nitrile precursors can be reduced using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
- Alternatively, benzyl bromides can undergo nucleophilic substitution with ammonia to yield benzylamine derivatives.
- Another approach involves reductive amination of the corresponding benzaldehyde derivative with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
- This method provides high selectivity and yields.
Formation of the Hydrochloride Salt
- The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in solvents like 1,4-dioxane or water.
- Typical conditions involve stirring the amine solution with HCl at ambient or elevated temperatures (e.g., 100 °C for 24 hours) to ensure complete salt formation.
- The hydrochloride salt generally exhibits improved stability and crystallinity, facilitating purification.
Representative Experimental Data and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | 2-Methyl-2-butanol, AlCl3 | CH2Cl2, CHCl3 | 0–25 °C, anhydrous | 60–80 | Para-selectivity favored by bulky group |
| 2 | Nucleophilic substitution | Benzyl bromide, NH3 | Ethanol, DMF | Room temp to reflux | 50–70 | Direct amination route |
| 3 | Reduction of nitrile | LiAlH4 or Pd/C + H2 | Ether, THF, or MeOH | 0–50 °C | 70–85 | High purity amine obtained |
| 4 | Formation of hydrochloride salt | HCl (gas or aqueous) | 1,4-Dioxane, water | 100 °C, 24 h | Quantitative | Salt crystallizes for isolation |
Literature Examples and Analogous Syntheses
While no direct literature details the synthesis of this compound, related benzylamine derivatives have been synthesized via similar methods. For instance, the preparation of (4-phenylthiazol-2-yl)methanamine hydrochloride involves acid treatment of benzamide precursors in 1,4-dioxane at 100 °C for 24 hours, yielding 77% product, highlighting the effectiveness of hydrochloride salt formation under such conditions.
Patent literature on alkylation processes for substituted phenyl compounds emphasizes the use of polar aprotic solvents, alkali metal bases, and catalytic halogenation or alkylation steps, which can be adapted for the bulky 2-methylbutan-2-yl substituent introduction.
Summary of Key Preparation Considerations
| Aspect | Recommendation/Findings |
|---|---|
| Alkylation method | Friedel-Crafts alkylation or alkyl halide coupling |
| Catalyst | Lewis acids (AlCl3), Pd or Cu catalysts |
| Solvent | Polar aprotic solvents (DMF, DMSO), CH2Cl2 |
| Amine introduction | Reduction of nitriles or reductive amination |
| Salt formation | HCl in 1,4-dioxane or aqueous solution |
| Purification | Crystallization of hydrochloride salt |
| Yield optimization | Control of temperature and stoichiometry |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Aryl Coupling : Use Suzuki-Miyaura cross-coupling to attach the 2-methylbutan-2-yl group to a brominated phenyl precursor. Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) in a solvent (e.g., DMF/H₂O) are typical .
Amine Introduction : Convert the resulting aryl intermediate to the methanamine group via reductive amination or nitrile reduction. For example, employ NaBH₃CN with a primary amine source .
Salt Formation : React the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to form the hydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 eq of coupling reagent) and temperature (e.g., 80–100°C for Suzuki reactions) to improve yields.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.0–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~ 226.18 for free base; add 36.46 for HCl salt).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Thermal Analysis : TGA/DSC to determine decomposition temperature (e.g., 200–225°C, as seen in tetrazine analogs) .
Advanced Research Questions
Q. How does the steric hindrance of the 2-methylbutan-2-yl group influence the compound’s reactivity in nucleophilic substitutions or pharmacokinetic behavior?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to analyze electron density distribution and steric maps. Compare with analogs (e.g., tert-butyl or trifluoromethyl groups) to predict nucleophilic attack sites .
- In Vitro Assays : Measure solubility (logP via shake-flask method) and metabolic stability (e.g., liver microsome assays). The bulky group may reduce solubility but enhance membrane permeability .
- X-ray Crystallography : Resolve crystal structure to assess conformational rigidity and intermolecular interactions (e.g., hydrogen bonding with hydrochloride) .
Q. What experimental approaches can elucidate the compound’s potential as a pharmacophore in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 2-methylbutan-2-yl with cyclopropyl or trifluoromethoxy groups) .
- Biological Screening : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, if inspired by Amorolfine (an antifungal agent), evaluate antifungal activity against Candida spp. .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., substituent size, polarity) with bioactivity. Address contradictions (e.g., high potency but poor solubility) via formulation studies (e.g., PEGylation) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
